6-乙酰氧基-2H-吡喃-3(6H)-酮

描述

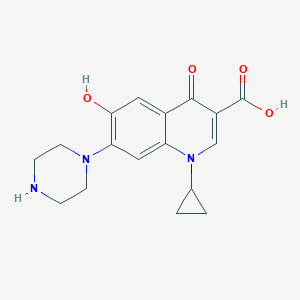

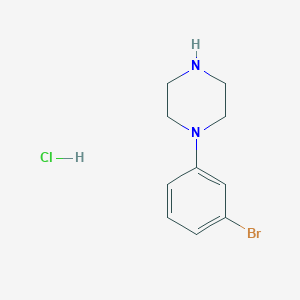

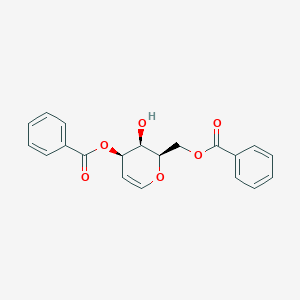

6-Acetoxy-2H-pyran-3(6H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and modified through different chemical reactions, and its molecular structure has been analyzed to understand its stability and reactivity.

Synthesis Analysis

The synthesis of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives has been explored through various methods. One approach involves the kinetic resolution of the compound using immobilized lipase PS, which results in enantiomerically pure R-(-)-6-acetoxy-2H-pyran-3(6H)-one through transesterification, and the S-enantiomer through esterification with vinyl acetate . Another method includes the synthesis of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines, yielding high yields and allowing further chemical transformations . Additionally, stereospecific allylic substitution of 6-acetoxy-2H-pyran-3(6H)-one by alcohols has been achieved using palladium catalysis, preserving the enantiomeric excess of the starting material .

Molecular Structure Analysis

The molecular structure of derivatives of 6-Acetoxy-2H-pyran-3(6H)-one has been determined through X-ray diffraction analysis. For instance, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester has been elucidated, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .

Chemical Reactions Analysis

Chemical reactions involving 6-Acetoxy-2H-pyran-3(6H)-one have been studied to synthesize various derivatives. The compound has been used in stereoselective annulation reactions to produce pyrano-[2,3-b]-1,4-dioxine glycosides, with the stereochemistry of the resulting compounds confirmed by nuclear Overhauser enhancement experiments . The reactions of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones with O- and N-nucleophiles have also been investigated, leading to the synthesis of several novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives are closely related to their molecular structures. The chair conformation of the pyranoid ring and the positioning of acetyl groups contribute to the stability of these compounds . The enantiomeric purity achieved through lipase-catalyzed reactions and palladium-catalyzed substitutions is significant for the compound's potential applications in pharmaceuticals and as a chiral building block in organic synthesis .

科学研究应用

催化和立体化学

- 钯催化的立体特异性取代:6-乙酰氧基-2H-吡喃-3(6H)-酮在钯催化的烯丙基取代反应中与醇反应,导致几乎完全保留构型和高对映体过量(Deen et al., 1999)。

合成和有机化学

- 6-烷氧基衍生物的合成:该化合物用于与乙酸和甲酸的立体选择性酯化反应,以及直接合成6-烷氧基衍生物,展示了它在有机合成中的多功能性(Constantinou-Kokotou et al., 1991)。

- 在二糖合成中的潜力:用于合成6-羟基-2H-吡喃-3(6H)-酮基-己糖,作为各种二糖的潜在前体(Grynkiewicz & Zamojski, 1978; 1979)。

- 脂肪酶催化的对映选择性合成:通过脂肪酶催化的酯交换和酯化进行动力学分辨,产生对映纯的变体(Heuvel et al., 1997)。

药物和药物化学

- 抗菌特性:2H-吡喃-3(6H)-酮的衍生物,包括6-乙酰氧基-2H-吡喃-3(6H)-酮,已被合成并显示出对革兰氏阳性细菌有显著活性(Georgiadis et al., 1992)。

属性

IUPAC Name |

(5-oxo-2H-pyran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMFCRCFSJODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455697 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetoxy-2H-pyran-3(6H)-one | |

CAS RN |

62644-49-9 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)